molecular formula C19H20N4O2 B2690484 5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226448-46-9

5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2690484
CAS RN: 1226448-46-9
M. Wt: 336.395
InChI Key: QKLYRZCWCMYKOA-UHFFFAOYSA-N
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Description

The compound “5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a structural motif found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring and the pyrazolo-pyridinone ring. The Pictet-Spengler reaction is commonly used for the synthesis of tetrahydroisoquinoline derivatives .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of pyrazolo[3,4-c]isoquinoline derivatives in the development of anticonvulsant agents. A study by Paronikyan et al. (2004) focused on the synthesis and evaluation of anticonvulsant properties of pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives. The study highlighted the method for synthesizing these compounds and their promising anticonvulsant properties, indicating their potential for further exploration as therapeutic agents in epilepsy treatment (Paronikyan et al., 2004).

Synthesis of Fused Pyridine Derivatives

Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives. This research sheds light on the synthetic pathways and the potential of these compounds for further chemical applications, highlighting the versatility of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in chemical synthesis (Al-Issa, 2012).

Antiallergic Activity

Nohara et al. (1985) investigated the synthesis and antiallergic properties of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, revealing their significant antiallergic activity. This study suggests that derivatives of pyrazolo[4,3-c]pyridin-3(5H)-one may have potential applications in the development of new antiallergic drugs, especially for those bearing isopropyl groups at specific positions which showed superior activity compared to known antiallergic agents (Nohara et al., 1985).

Electroluminescence in OLEDs

Research by Su et al. (2021) on the high efficiency electroluminescence of orange-red iridium(III) complexes for OLEDs, where pyrazol-pyridine ligands were synthesized, indicates the role of similar structures in enhancing OLED performance. This study demonstrates the potential of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in the development of high-efficiency OLED devices, showcasing their importance in material science (Su et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Tetrahydroisoquinoline derivatives have been found to display inhibitory activity against certain enzymes, such as plasmepsins .

properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12(2)23-10-15-17(20-21-18(15)24)16(11-23)19(25)22-8-7-13-5-3-4-6-14(13)9-22/h3-6,10-12H,7-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLYRZCWCMYKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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